![molecular formula C22H23Cl2NO2 B2712948 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride CAS No. 321521-66-8](/img/structure/B2712948.png)
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2NO2 and its molecular weight is 404.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The compound has been studied for its potential in corrosion inhibition, particularly in the context of industrial processes such as steel pickling. Research conducted on related α-aminophosphonates demonstrated significant inhibition efficiency on mild steel corrosion in hydrochloric acid, suggesting that derivatives like 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride could offer similar benefits. These compounds were found to act as mixed-type inhibitors, with adsorption obeying the El-Awady adsorption isotherm. Theoretical and experimental analyses support their effective corrosion inhibition properties (Gupta et al., 2017).
Antimicrobial Activity
Research on the Mannich base derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has revealed its potential as an antimicrobial agent. This derivative has demonstrated moderate activity against a range of bacterial and fungal strains. The synthesis of formazans from this base, and their subsequent evaluation for antimicrobial properties, underscores the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2014).
Antibacterial Properties
Further studies on tertiary aminoalkanols hydrochlorides, including compounds with similar structural motifs, have highlighted their antibacterial activity. These investigations aim to identify biologically active compounds within this class, emphasizing the utility of such derivatives in addressing bacterial infections. The structural confirmation and assessment of these compounds' activity against various bacterial strains reflect ongoing efforts to harness their therapeutic potential (Isakhanyan et al., 2014).
Antimicrobial and Antifungal Applications
Derivatives synthesized from related chemical structures have been investigated for their antimicrobial and antifungal activities. These studies, focusing on compounds like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile, shed light on the potential applications of this compound in combating microbial and fungal pathogens. The findings suggest a promising avenue for the development of new antimicrobial and antifungal agents (Guna et al., 2015).
High-spin Organic Polymers
Research into polyphenylenevinylene derivatives has unveiled their potential in creating high-spin organic polymers. The synthesis of such polymers, incorporating triarylamine and related moieties, demonstrates the capacity for significant advancements in material science, particularly in areas such as organic electronics and spintronics. The development of high molecular weight, high-spin organic polymers with durable radical states opens up new possibilities for applications in organic electronics and related fields (Kurata et al., 2007).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-26-21-9-5-6-17(14-21)15-24-16-22(25,18-7-3-2-4-8-18)19-10-12-20(23)13-11-19;/h2-14,24-25H,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPCTLBDMLKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

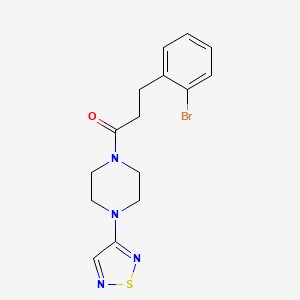
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)
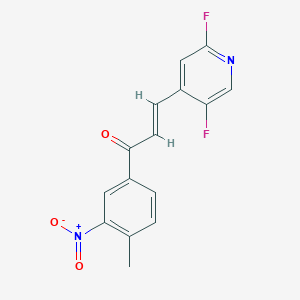
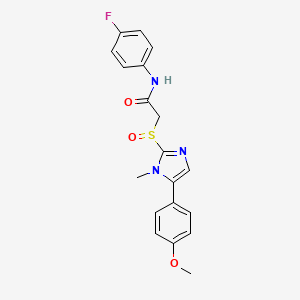

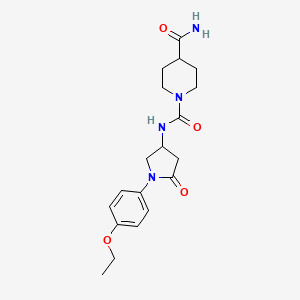
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)
![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)


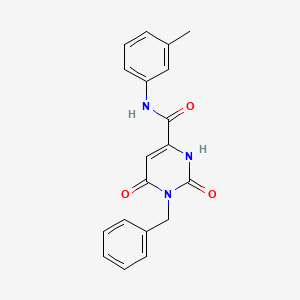
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)